Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a chloro group at the 5-position, a hydroxy group at the 3-position, and a carboxylate ester at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and methyl 2-bromoacetate.
Formation of Intermediate: The 5-chloroindole undergoes a reaction with methyl 2-bromoacetate in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Hydrolysis and Cyclization: The intermediate compound is then subjected to hydrolysis and cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a carbonyl group.
Reduction: The chloro group at the 5-position can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alkyl halides and may be catalyzed by transition metals.
Major Products
Oxidation: Formation of 3-oxo-5-chloro-1H-indole-2-carboxylate.
Reduction: Formation of 5-hydroxy-3-hydroxy-1H-indole-2-carboxylate.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study the biological activity of indole-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the indole ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1H-indole-2-carboxylate: Lacks the hydroxy group at the 3-position.
Methyl 5-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group at the 5-position.
Methyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the chloro group at the 5-position.
Uniqueness
Methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 5-chloro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3 |
InChI Key |
NKZWZUDAHGVKDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)O |
Origin of Product |
United States |
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